molecular formula C13H10O B12535440 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one CAS No. 805314-79-8

3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one

Cat. No.: B12535440
CAS No.: 805314-79-8
M. Wt: 182.22 g/mol
InChI Key: PFQFIUPPQHSTFD-UHFFFAOYSA-N
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Description

3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which include a fused ring system that contributes to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one typically involves the reaction of indenyl radicals with vinylacetylene. This process is carried out in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves high-temperature reactions in controlled environments to ensure the purity and yield of the compound. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents and alkylating agents.

Major Products Formed

Scientific Research Applications

3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one involves the initial formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene. This is followed by isomerization, hydrogen shifts, ring closures, and termination via atomic hydrogen elimination accompanied by aromatization. These steps are crucial for the formation of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1H-cyclopenta[b]naphthalene
  • 1H-cyclopenta[a]naphthalene
  • 4H-cyclopenta[2,1-b:3,4-b′]dithiophene

Uniqueness

3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

805314-79-8

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3,3a-dihydrocyclopenta[a]naphthalen-4-one

InChI

InChI=1S/C13H10O/c14-13-8-9-4-1-2-5-10(9)11-6-3-7-12(11)13/h1-6,8,12H,7H2

InChI Key

PFQFIUPPQHSTFD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C=CC=CC3=CC(=O)C21

Origin of Product

United States

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